5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole
Description
Properties
CAS No. |
24097-23-2 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3,4-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C22H17NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23-25-22)17-10-6-3-7-11-17/h2-15H,1H3 |
InChI Key |
JBJFRBAUULVOQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel method, first described in 1909, remains a cornerstone for synthesizing 2,5-diaryloxazole derivatives. For 5-(4-methoxyphenyl)-3,4-diphenyl-1,2-oxazole, this approach involves cyclodehydration of an acylamino keto precursor. A typical procedure includes:
- Reacting 4-methoxyhippuric acid with acetic anhydride and sodium acetate under reflux.
- Cyclization via polyphosphoric acid (PPA) at 120°C for 4–6 hours, achieving yields of 50–60%.
Mechanistic Insights : Protonation of the acylamino keto group initiates cyclization, followed by dehydration to form the oxazole ring. The methoxy group’s electron-donating properties enhance electrophilic aromatic substitution at the 5-position.
Limitations : Low yields due to competing side reactions and harsh acidic conditions necessitating extensive purification.
Fischer Oxazole Synthesis
Emil Fischer’s method employs cyanohydrins and aromatic aldehydes in anhydrous HCl. For the target compound:
- 4-Methoxybenzaldehyde reacts with mandelonitrile (from benzaldehyde and hydrogen cyanide) in dry ether.
- Dehydration at 40–50°C yields the oxazole core, with subsequent phenyl group introductions via Suzuki-Miyaura coupling.
Advantages : Mild conditions and high regioselectivity for the 5-position.
Challenges : Toxicity of cyanohydrins and limited scalability.
Modern and Green Synthesis Approaches
Van Leusen Reaction with TosMIC
The van Leusen method, using tosylmethyl isocyanide (TosMIC) and aldehydes, offers a one-step route to 5-substituted oxazoles. Adaptations for this compound include:
- Condensing 4-methoxybenzaldehyde with TosMIC in methanol/potassium carbonate.
- Microwave-assisted irradiation (350 W, 65°C, 8 minutes) improves yield to 70% with 95% purity.
Key Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional reflux | 55 | 88 |
| Microwave-assisted | 70 | 95 |
Dehydration of Dihydrooxazole Precursors
A patent-pending method (CN106146424A) achieves exceptional purity (>99%) via dehydration of 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole:
- Reagents : Methanol/water (3:1), potassium hydroxide (1.2 equiv).
- Conditions : Reflux at 65°C for 2 hours.
- Workup : Filtration and recrystallization from ethanol.
Advantages :
- Eliminates toxic solvents (e.g., trifluoroacetic acid).
- Scalable to kilogram quantities with minimal byproducts.
Catalytic and Regioselective Methods
Copper-Catalyzed Cycloisomerization
Copper(I) iodide catalyzes the cycloisomerization of propargyl amides to 3,4,5-trisubstituted oxazoles:
- Substrate : N-(prop-2-yn-1-yl)-4-methoxybenzamide.
- Conditions : 10 mol% CuI, DMF, 80°C, 12 hours.
- Yield : 65% with >90% regioselectivity for the 5-position.
Mechanism : Alkyne activation by Cu(I) facilitates 5-endo-dig cyclization, followed by proto-demetalation.
Bredereck Reaction with α-Haloketones
The Bredereck reaction couples α-chloroketones with benzamide derivatives:
- Synthesis of α-chloro-4-methoxypropiophenone : Chlorination of 4-methoxypropiophenone using SOCl₂.
- Cyclocondensation : React with 3,4-diphenylbenzamide in DMF/K₂CO₃ at 100°C.
- Yield : 58% after column chromatography.
Limitations : Requires stoichiometric base and generates halogenated waste.
Comparative Analysis of Methods
Table 1: Performance Metrics of Key Synthesis Routes
Key Insights :
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3,4-diphenylisoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced to form an amine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.
Major Products
Oxidation: 5-(4-Hydroxyphenyl)-3,4-diphenylisoxazole.
Reduction: 5-(4-Methoxyphenyl)-3,4-diphenylisoxazoline.
Substitution: 5-(4-Methoxyphenyl)-3,4-diphenylisoxazole derivatives with various substituents on the phenyl rings.
Scientific Research Applications
5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole is an organic compound with a unique isoxazole ring structure, making it a candidate for applications in medicinal chemistry and materials science. The compound has a molecular formula of and a molecular weight of approximately 327.4 g/mol.
Scientific Research Applications
This compound is part of the isoxazole family, known for its diverse biological activities.
Potential in Medicinal Chemistry
- This compound may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
- Other oxazole derivatives have exhibited a spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, and anticancer properties .
- Additional applications of oxazole derivatives include their use as anti-corrosive agents for stainless steel, dyes, anti-aging agents, antioxidants, metabolism-enhancing agents, pesticides, and herbicides . They can also act as chelating agents for binding .
Materials Science Applications
- The unique structure of this compound makes it suitable for materials science applications, such as organic electronics or photonic devices.
Isoxazole Derivatives and Their Activities
Various isoxazole derivatives have shown biological activity :
- Antimicrobial Activity: Some oxadiazole derivatives have shown efficient antistaphylococcal activity . Some were more active than the standard drug chloramphenicol against strains of Staphylococcus aureus resistant to methicillin and aminoglycosides .
- Anticonvulsant Activity: Introduction of an amino group at position 2 of the 1,3,4-oxadiazole ring, and a fluorine substitute at the para position improves anticonvulsant activity .
- Anti-inflammatory Activity: Some derivatives displayed strong dose-dependent inhibition of carrageenan-induced paw edema .
Structural Comparisons
Several compounds share structural similarities with this compound, and variations in substituents can significantly influence their biological activity and chemical properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-3,4-diphenylisoxazole | Methyl group instead of methoxy | Potentially different pharmacokinetics |
| 5-(4-Fluorophenyl)-3,4-diphenylisoxazole | Fluorine substitution on phenyl group | May exhibit enhanced metabolic stability |
| N-(2,4-Difluorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide | Contains carboxamide functionality | Broader range of biological activities |
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3,4-diphenylisoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Donating vs.
- Steric Effects : Substitution at position 3 with 4-methylphenyl (as in ) introduces steric hindrance, which may reduce reactivity but improve selectivity in biological targets .
- Saturation Effects : Dihydroisoxazole derivatives (e.g., 4,5-dihydro-1,2-oxazoles) exhibit reduced aromaticity, altering their pharmacokinetic profiles and enabling neuropharmacological activity .
Pharmacological and Functional Comparisons
Anticancer Activity:
Neuropharmacological Potential:
- 4,5-Dihydroisoxazoles (e.g., compound 2g in ) show neuroactive properties, attributed to their ability to cross the blood-brain barrier. The target compound’s fully aromatic system may limit such effects due to reduced membrane permeability .
Physicochemical Properties
- Solubility : The methoxy group in the target compound enhances water solubility compared to methyl or halogen-substituted analogs (e.g., 5-bromo-3-phenyl-1,2-oxazole in ) .
- Thermal Stability : Aromatic isoxazoles generally exhibit higher thermal stability than dihydro derivatives, making them suitable for materials science applications (e.g., optical devices in ) .
Biological Activity
5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound features a methoxy group on one phenyl ring and two phenyl groups attached to the oxazole ring. This structural arrangement is believed to influence its biological activity significantly.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 306.37 g/mol |
| Functional Groups | Methoxy, phenyl, oxazole |
Biological Activity Overview
Research indicates that derivatives of oxazole compounds exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that oxazole derivatives can inhibit the growth of various cancer cell lines.
- Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation.
- Antimicrobial Properties : Some derivatives possess activity against bacterial and fungal strains.
Anticancer Activity
The anticancer properties of this compound have been evaluated against multiple cancer cell lines. For instance, in vitro studies revealed significant cytotoxic effects against human breast adenocarcinoma (MCF-7), human cervical carcinoma (HeLa), and other tumor cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted on various cancer cell lines reported the following IC values for this compound:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15.63 |
| HeLa | 12.45 |
| CaCo-2 | 18.30 |
These values indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like doxorubicin.
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased levels of p53 and caspase-3 cleavage.
- Inhibition of Key Enzymes : It may inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in tumorigenesis and metastasis.
Structure-Activity Relationship (SAR)
The presence of different substituents on the phenyl rings significantly impacts the biological activity of oxazole derivatives. For example:
- The methoxy group enhances lipophilicity and may improve cellular uptake.
- Substituents like halogens can alter the electronic properties and stability of the compound.
Comparative Analysis with Related Compounds
| Compound | IC (µM) | Notable Features |
|---|---|---|
| This compound | 15.63 | Methoxy group enhances activity |
| Doxorubicin | 10.38 | Standard chemotherapy agent |
| 5-(4-Fluorophenyl)-3,4-diphenylisoxazole | 12.00 | Fluorine substitution improves stability |
Q & A
Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions or cross-coupling strategies. For example, oxazole rings can be formed via the Robinson–Gabriel synthesis using α-acylaminoketones or via cycloaddition reactions. Substituent-specific modifications, such as introducing the 4-methoxyphenyl group, may require Suzuki–Miyaura coupling with aryl boronic acids . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (DMF or THF) to improve yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.8–7.5 ppm range).
- IR : Confirms functional groups (C-O stretching of oxazole at ~1600 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₂H₁₈NO₂: calc. 340.1338, observed 340.1342).
- X-ray crystallography (advanced) resolves 3D conformation but requires single crystals .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial : Broth microdilution (MIC determination against Candida albicans or Staphylococcus aureus).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition). Ensure solvent controls (DMSO <1% v/v) to avoid cytotoxicity artifacts .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability studies should assess:
Q. How does the methoxy substituent influence solubility and formulation?
The 4-methoxyphenyl group enhances lipophilicity (logP ~4.5), reducing aqueous solubility. Formulation strategies include:
- Co-solvents : Ethanol/PEG 400 mixtures.
- Nanoparticles : PLGA encapsulation to improve bioavailability. Solubility can be quantified via shake-flask method in PBS (pH 7.4) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Analog synthesis : Vary substituents (e.g., replace methoxy with halogen or alkyl groups).
- Computational modeling : DFT calculations to predict electronic effects; molecular docking to target proteins (e.g., CYP450 enzymes).
- Bioassay correlation : Compare IC₅₀ values across analogs to identify critical substituents. For example, replacing 4-methoxyphenyl with 4-chlorophenyl may enhance antifungal activity but reduce solubility .
Q. What advanced techniques resolve contradictions in reported bioactivity data?
Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Mitigation strategies:
- Purity validation : HPLC-MS (>98% purity).
- Dose-response curves : Use normalized data (e.g., % inhibition vs. log concentration).
- Meta-analysis : Compare datasets across published studies using tools like RevMan. Contradictions in cytotoxicity could stem from cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231) .
Q. How can crystallographic data inform intermolecular interactions and polymorphism?
Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking between phenyl rings) and hydrogen-bonding networks (N–H⋯O). Polymorphism studies involve recrystallization from different solvents (e.g., ethanol vs. acetonitrile) and DSC/TGA analysis to identify thermal transitions .
Q. What methodologies assess in vivo toxicity and ADME properties?
Q. What challenges arise in scaling up synthesis, and how can they be addressed?
- Purification : Flash chromatography or recrystallization to remove Pd residues.
- Yield optimization : Switch from batch to flow chemistry for exothermic steps.
- Cost : Substitute expensive catalysts (e.g., PdCl₂ instead of Pd(OAc)₂).
Pilot-scale batches (10–100 g) require rigorous QC (e.g., NMR, elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
